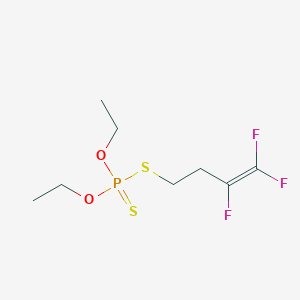
(2,4-Dichlorophenoxy)-2-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Dichlorophenoxy)-2-propanone, also known as 2,4-DP, is a chemical compound that belongs to the family of phenoxy herbicides. It is widely used in agriculture and forestry as a selective herbicide due to its ability to control broadleaf weeds. 2,4-DP is also used in scientific research as a tool to study the mechanism of action of herbicides and to develop new herbicides with improved efficacy and safety.
作用机制
(2,4-Dichlorophenoxy)-2-propanone acts as a synthetic auxin, which is a plant hormone that regulates plant growth and development. By mimicking the natural auxin, this compound disrupts the normal growth and development of plants, causing them to grow abnormally and eventually die. The mode of action of this compound involves the inhibition of cell division and elongation in the meristematic tissues of plants.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound on plants include the inhibition of photosynthesis, the disruption of membrane integrity, the alteration of protein synthesis, and the induction of oxidative stress. These effects lead to the accumulation of reactive oxygen species, the depletion of energy reserves, and the disruption of ion homeostasis, ultimately resulting in plant death.
实验室实验的优点和局限性
One of the advantages of using (2,4-Dichlorophenoxy)-2-propanone in lab experiments is its high selectivity towards broadleaf weeds, which allows researchers to study the effects of phenoxy herbicides on specific plant species. Another advantage is its low toxicity towards animals and humans, which makes it a safer alternative to other herbicides. However, one of the limitations of using this compound is its potential to contaminate the environment and cause ecological damage if not used properly.
未来方向
In the future, researchers aim to develop new herbicides that are more effective and selective than (2,4-Dichlorophenoxy)-2-propanone, while also being environmentally friendly and safe for human and animal health. They also aim to study the molecular mechanisms underlying the mode of action of phenoxy herbicides, with the goal of identifying new targets for herbicide development. Furthermore, researchers aim to investigate the potential of this compound as a tool for plant biotechnology, such as the induction of somatic embryogenesis and the production of transgenic plants.
合成方法
(2,4-Dichlorophenoxy)-2-propanone can be synthesized by reacting 2,4-dichlorophenol with propionic anhydride in the presence of a catalyst such as sulfuric acid. The reaction produces this compound as a yellow crystalline solid with a melting point of 66-67 °C.
科学研究应用
(2,4-Dichlorophenoxy)-2-propanone is widely used in scientific research to study the mechanism of action of phenoxy herbicides. It is also used as a tool to develop new herbicides with improved efficacy and safety. In addition, this compound is used in bioassays to test the sensitivity of plants to phenoxy herbicides and to evaluate the potential of new herbicides to control weeds.
属性
CAS 编号 |
17199-30-3 |
|---|---|
分子式 |
C9H8Cl2O2 |
分子量 |
219.06 g/mol |
IUPAC 名称 |
1-(2,4-dichlorophenoxy)propan-2-one |
InChI |
InChI=1S/C9H8Cl2O2/c1-6(12)5-13-9-3-2-7(10)4-8(9)11/h2-4H,5H2,1H3 |
InChI 键 |
MQYQBKDURLWQTF-UHFFFAOYSA-N |
SMILES |
CC(=O)COC1=C(C=C(C=C1)Cl)Cl |
规范 SMILES |
CC(=O)COC1=C(C=C(C=C1)Cl)Cl |
其他 CAS 编号 |
17199-30-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



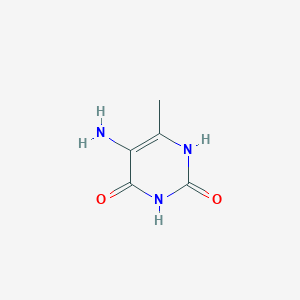
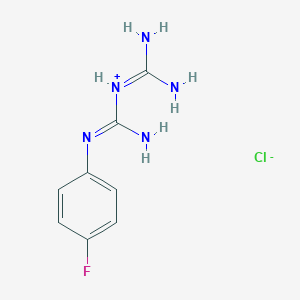
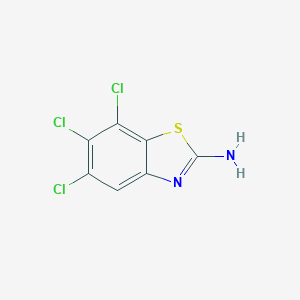
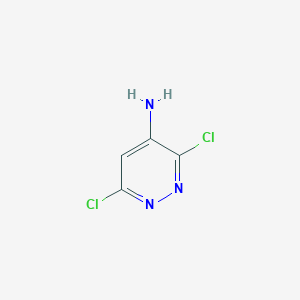
![(8S,9S,13R,14S)-1,13-Dimethyl-17-(6-methylheptan-2-yl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B102274.png)
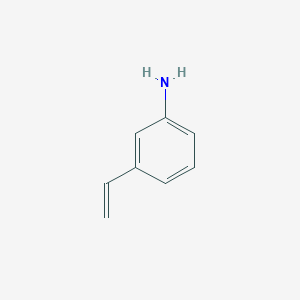
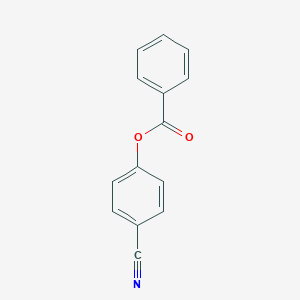
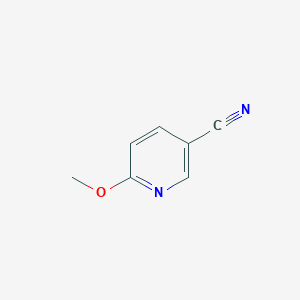
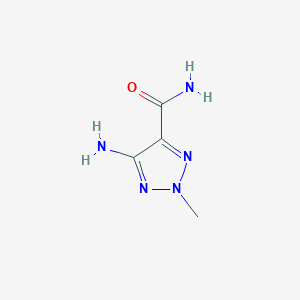
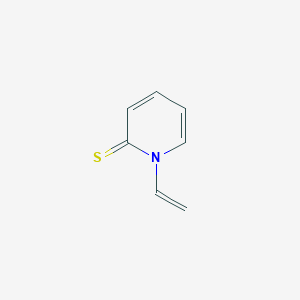

![Hydroxy[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]acetic acid](/img/structure/B102287.png)

